

Miglustat Hydrochloride: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Miglustat hydrochloride

Cat. No.: B561672

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core chemical properties and structural characteristics of **miglustat hydrochloride**. The information is presented to support research, drug development, and scientific understanding of this important compound. All quantitative data is summarized in structured tables for ease of reference, and detailed methodologies for key experimental protocols are provided.

Chemical and Physical Properties

Miglustat hydrochloride is a white to off-white crystalline solid.^[1] It is the hydrochloride salt of miglustat, an N-alkylated iminosugar that is a synthetic analogue of D-glucose.^[2] The hydrochloride salt is the form used in the approved pharmaceutical product.

Quantitative Data

The key chemical and physical properties of miglustat and its hydrochloride salt are summarized in the tables below.

Table 1: Chemical Identity of **Miglustat Hydrochloride**

Property	Value	Source(s)
Chemical Name	(2R,3R,4R,5S)-1-Butyl-2-(hydroxymethyl)-3,4,5-piperidinetriol hydrochloride	[3]
Alternative Names	N-Butyldeoxynojirimycin hydrochloride, NB-DNJ hydrochloride, OGT 918 hydrochloride	[3][4]
CAS Number	210110-90-0	[5]
Molecular Formula	C ₁₀ H ₂₂ ClNO ₄	[3]
Molecular Weight	255.74 g/mol	[5]

Table 2: Physicochemical Properties of Miglustat and **Miglustat Hydrochloride**

Property	Value	Form	Source(s)
Melting Point	169-172 °C	Hydrochloride	[6]
125-128 °C	Free Base		
Boiling Point	Data not readily available	-	
Solubility in Water	Soluble to 75 mM	Hydrochloride	[5]
≥ 34 mg/mL	Hydrochloride	[3]	
Highly soluble (>1000 mg/mL)	Free Base	[6]	
Solubility in DMSO	Soluble to 75 mM	Hydrochloride	[5]
65 mg/mL (requires sonication)	Hydrochloride	[3]	
Predicted pKa (Strongest Acidic)	12.9	Free Base	[7]
Predicted pKa (Strongest Basic)	8.49	Free Base	[7]

Chemical Structure

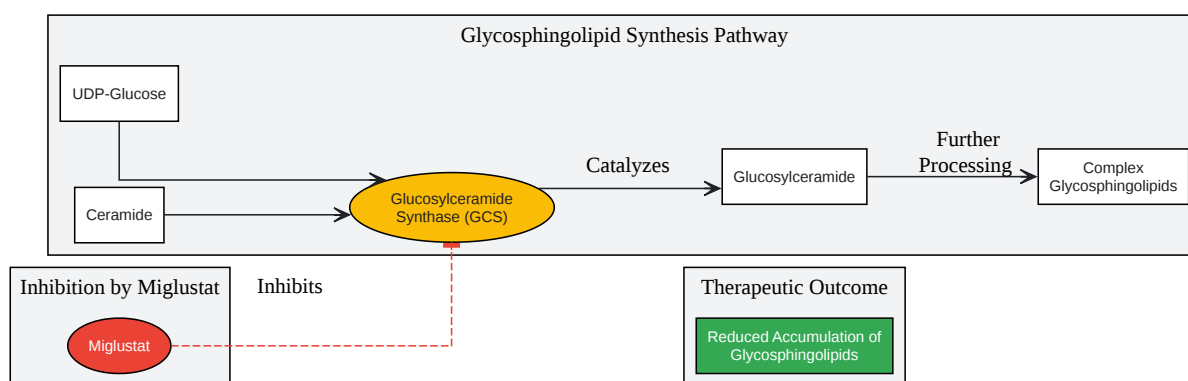
The structural details of miglustat are crucial for understanding its biological activity.

Table 3: Structural Information of Miglustat

Identifier	Value	Source(s)
IUPAC Name	(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol	[6]
SMILES	CCCCN1C--INVALID-LINK--O)O">C@@HO	[6]

Mechanism of Action and Signaling Pathway

Miglustat's primary mechanism of action is the competitive and reversible inhibition of glucosylceramide synthase.[1] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids.[2][4] By inhibiting this enzyme, miglustat reduces the production of glucosylceramide and its downstream metabolites. This mode of action is the basis for its therapeutic use in certain lysosomal storage disorders where the accumulation of glycosphingolipids is pathogenic.[4]



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Mechanism of action of miglustat.

Experimental Protocols

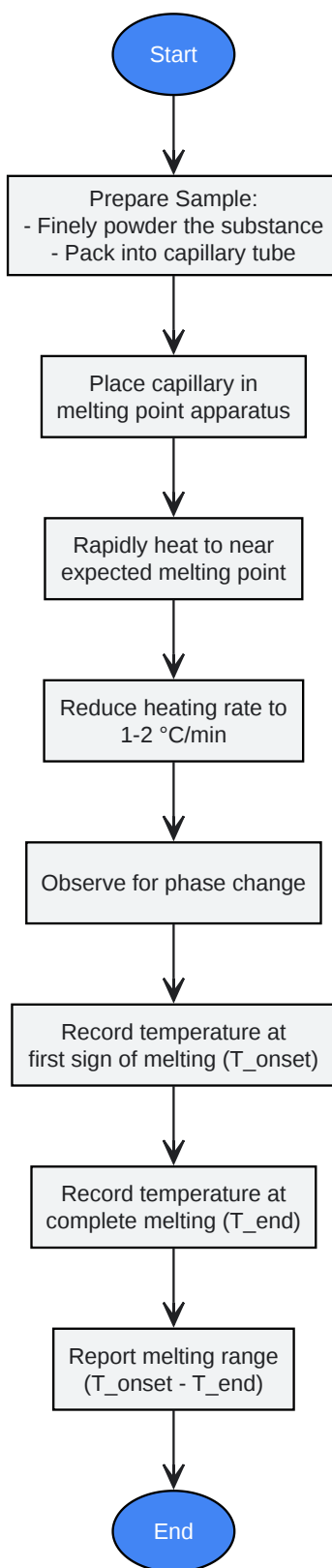
The following sections detail the general methodologies used to determine the key chemical properties of **miglustat hydrochloride**.

Determination of Melting Point

The melting point of **miglustat hydrochloride** is typically determined using the capillary method.

Methodology:

- **Sample Preparation:** A small amount of finely powdered, dry **miglustat hydrochloride** is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
- **Instrumentation:** The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a calibrated thermometer or a digital temperature sensor.
- **Heating:** The sample is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point.
- **Observation:** As the temperature nears the melting point, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.
- **Melting Range Determination:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the end of melting. The range between these two temperatures is reported as the melting point range.



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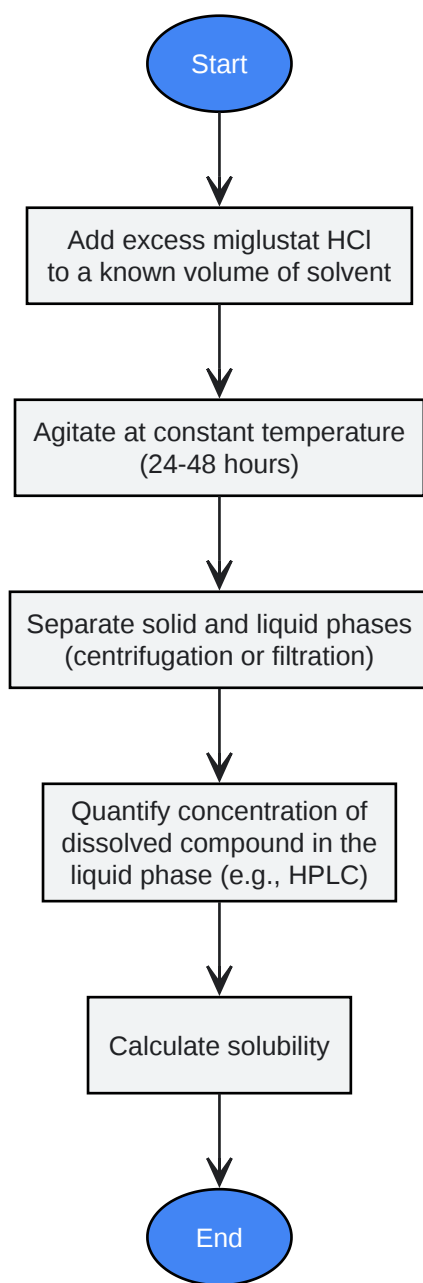
Workflow for melting point determination.

Determination of Aqueous Solubility

The equilibrium solubility of **miglustat hydrochloride** is commonly determined using the shake-flask method.

Methodology:

- **Preparation of Saturated Solution:** An excess amount of **miglustat hydrochloride** is added to a known volume of purified water or a specific buffer in a sealed container (e.g., a glass vial).
- **Equilibration:** The container is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
- **Phase Separation:** After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
- **Quantification:** The concentration of **miglustat hydrochloride** in the clear supernatant or filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The solubility is calculated from the measured concentration, taking into account any dilutions made during the quantification step.



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Workflow for solubility determination.

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